REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].ClC1C=CC=C(C(OO)=[O:18])C=1>ClCCl>[CH3:9][C:2]1[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][N+:1]=1[O-:18]
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
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N1=C(C(=CC(=C1)C)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred while the temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was added at 1° C. in a nitrogen atmosphere
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Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (NH silica gel: 200 g, elution solvent: heptane/ethyl acetate=50/50, ethyl acetate, ethyl acetate/methanol=20/1)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=C(C=C1C)C)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |